molecular formula C11H11N3O3 B7430261 [(4S)-1,2-oxazolidin-4-yl] 1H-indazole-4-carboxylate

[(4S)-1,2-oxazolidin-4-yl] 1H-indazole-4-carboxylate

Cat. No.: B7430261
M. Wt: 233.22 g/mol
InChI Key: QFHGELMXSAZANT-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(4S)-1,2-oxazolidin-4-yl] 1H-indazole-4-carboxylate, also known as INDOL-OXAZOLIDINONE, is a chemical compound that has gained significant attention in the scientific community due to its wide range of applications in various fields. It is a heterocyclic compound that is synthesized through a multistep process, and its unique structure makes it an ideal candidate for use in scientific research.

Mechanism of Action

The exact mechanism of action of [(4S)-1,2-oxazolidin-4-yl] 1H-indazole-4-carboxylate is not fully understood. However, it is believed to act as an inhibitor of bacterial protein synthesis, specifically by binding to the 50S ribosomal subunit. This results in the inhibition of bacterial growth and replication.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to have antibacterial and antiviral properties, making it a potential candidate for use in the development of new antibiotics and antiviral agents. It has also been shown to have anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using [(4S)-1,2-oxazolidin-4-yl] 1H-indazole-4-carboxylate in lab experiments is its versatility. It can be used in the synthesis of a wide range of biologically active compounds, making it a valuable tool for researchers in various fields. However, its synthesis is a multistep process that requires careful attention to detail, which can be a limitation for some researchers.

Future Directions

There are numerous future directions for research involving [(4S)-1,2-oxazolidin-4-yl] 1H-indazole-4-carboxylate. One potential area of research is the development of new antibacterial and antiviral agents based on its structure. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential use in the treatment of inflammatory diseases. Finally, there is potential for the development of new materials based on its unique structure, such as polymers and liquid crystals.

Synthesis Methods

The synthesis of [(4S)-1,2-oxazolidin-4-yl] 1H-indazole-4-carboxylate involves a multistep process that requires careful attention to detail. The first step involves the synthesis of 1H-indazole-4-carboxylic acid, which is then converted to the corresponding acid chloride. This acid chloride is then reacted with (S)-4-(2-aminoethyl)-1,3-oxazolidin-2-one to yield the desired product.

Scientific Research Applications

[(4S)-1,2-oxazolidin-4-yl] 1H-indazole-4-carboxylate has numerous applications in scientific research. It has been used as a building block in the synthesis of various biologically active compounds, including antibacterial and antiviral agents. It has also been used in the development of new materials, such as polymers and liquid crystals.

Properties

IUPAC Name

[(4S)-1,2-oxazolidin-4-yl] 1H-indazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c15-11(17-7-4-13-16-6-7)8-2-1-3-10-9(8)5-12-14-10/h1-3,5,7,13H,4,6H2,(H,12,14)/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHGELMXSAZANT-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CON1)OC(=O)C2=C3C=NNC3=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CON1)OC(=O)C2=C3C=NNC3=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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